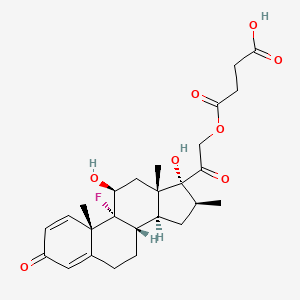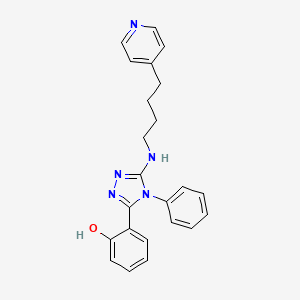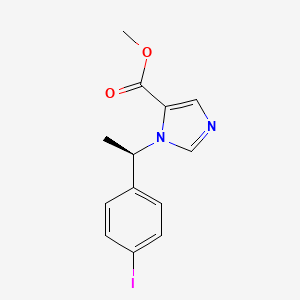
Betamethasone succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone succinate is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and certain skin disorders . This compound is a derivative of betamethasone, which is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone succinate typically involves the esterification of betamethasone with succinic acid. The process begins with betamethasone as the starting material, which undergoes a reaction with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form this compound . The reaction is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for medical use.
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone 21-aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Betamethasone 21-aldehyde
Reduction: Betamethasone alcohol derivatives
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Betamethasone succinate has a wide range of applications in scientific research:
Mecanismo De Acción
Betamethasone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation .
Comparación Con Compuestos Similares
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action compared to betamethasone.
Uniqueness: Betamethasone succinate is unique due to its high potency and long duration of action, making it particularly effective in treating severe inflammatory conditions . Its esterified form, this compound, allows for better solubility and bioavailability, enhancing its therapeutic efficacy .
Propiedades
Número CAS |
27297-42-3 |
|---|---|
Fórmula molecular |
C26H33FO8 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
IEKLVCVEJCEIJD-UYXSPTSISA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















